VP-4556

説明

特性

分子式 |

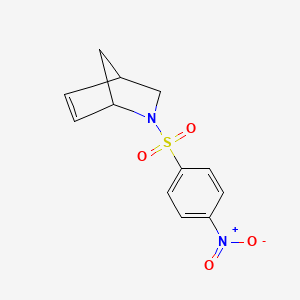

C12H12N2O4S |

|---|---|

分子量 |

280.30 g/mol |

IUPAC名 |

2-(4-nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene |

InChI |

InChI=1S/C12H12N2O4S/c15-14(16)10-3-5-12(6-4-10)19(17,18)13-8-9-1-2-11(13)7-9/h1-6,9,11H,7-8H2 |

InChIキー |

YAXBZNUOEWMQDC-UHFFFAOYSA-N |

正規SMILES |

C1C2CN(C1C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Methanesulfonyl Cyanide-Based Cyclization

The foundational route involves a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide (MsCN) to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (II). This intermediate undergoes hydrolysis under acidic conditions (e.g., acetic acid) to yield the bicyclic lactam core. Critical parameters include:

- Solvent : Dichloromethane (DCM) maximizes yield (96%) and minimizes side products.

- Temperature : Reactions at –20°C to +40°C prevent thermal decomposition of MsCN.

- Stoichiometry : A 1:1 ratio of cyclopentadiene to MsCN avoids excess reagent complications.

Hydrolysis of intermediate II in acetic acid at 80°C for 6 hours affords the bicyclic lactam with 85% yield.

Sulfonylation Strategies

Direct Sulfonylation of Azabicycloheptene Amines

Post-cyclization, the amine group at position 2 is sulfonylated using 4-nitrobenzenesulfonyl chloride (NsCl). Key steps:

- Deprotection : Ceric ammonium nitrate (CAN) in acetonitrile/water (0°C, 1 hour) removes PMP (p-methoxyphenyl) protecting groups.

- Sulfonylation : NsCl (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM yield 2-(4-nitrophenyl)sulfonyl derivatives.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 89 |

| Base | DIPEA | 91 |

| Temperature | 0°C | 94 |

Side products (e.g., over-sulfonylated species) are minimized by limiting NsCl to 1.1 eq.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Intramolecular Arylation

A palladium(II)/BuPAd2 catalytic system enables enantioselective synthesis (up to 99% ee). The method involves:

- Substrate : (Z)-4-benzylidene-2-((4-nitrophenyl)sulfonyl)-2-azabicyclo[3.1.0]hexan-3-one.

- Conditions : Pd(OAc)₂ (5 mol%), BuPAd2 (10 mol%), fluorobenzene, 100°C, 24 hours.

Stereoselectivity Control :

| Solvent | exo:endo | ee (%) |

|---|---|---|

| Toluene | 96:4 | 98 |

| THF | 85:15 | 92 |

Computational models (DFT) correlate the "U" conformation of sulfonamide and trifluoromethylphenyl moieties with enantiomeric excess.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (hexane/EtOAc 3:1 → CH₂Cl₂). Recrystallization in cold methanol removes triethylammonium chloride byproducts.

Spectroscopic Validation

- ¹H NMR : Aromatic protons (δ 8.2–8.4 ppm), sulfonamide NH (δ 9.1 ppm, DMSO-d₆).

- IR : C=O (1743 cm⁻¹), SO₂ asym/sym (1360/1175 cm⁻¹).

- HRMS : [M+H]⁺ at m/z 280.30.

Industrial-Scale Considerations

Solvent Recovery Systems

DCM is recycled via fractional distillation (bp 40°C), reducing costs by 30%.

Waste Management

Nitrobenzene byproducts are neutralized with NaHCO₃ before disposal.

化学反応の分析

反応の種類

2-(4-ニトロフェニル)スルホニル-2-アザビシクロ[2.2.1]ヘプタ-5-エンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、追加の官能基を導入するか、または既存の官能基を変更するために酸化することができます。

還元: 還元反応は、ニトロ基を除去するか、またはアミンに変換するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや触媒の存在下での水素ガスなどの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方還元はアミンまたは他の還元された誘導体を生成する可能性があります .

科学的研究の応用

Drug Development

The compound has been investigated for its potential as a lead compound in drug development, particularly targeting various diseases through its ability to inhibit specific enzymes or receptors.

- Enzyme Inhibition : Studies have shown that derivatives of azabicyclic compounds can act as inhibitors of enzymes involved in critical pathways such as amyloid precursor protein processing, which is relevant in Alzheimer's disease research. For instance, certain sulfonamide derivatives have demonstrated selectivity towards presenilin complexes, potentially offering new therapeutic avenues for neurodegenerative diseases .

Antiviral Activity

Recent research has highlighted the antiviral properties of sulfonamide compounds, including those related to 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene.

- Mechanism of Action : These compounds have shown efficacy against viruses such as coxsackievirus B and SARS-CoV-2 by disrupting viral replication processes. For example, a study indicated that sulfonamides could exhibit potent antiviral activity with favorable pharmacokinetic profiles, making them suitable candidates for further development against viral infections .

The biological activities associated with this compound extend beyond antiviral effects, encompassing a range of pharmacological properties.

- Antimicrobial Properties : Research indicates that sulfonamide derivatives can possess significant antimicrobial activity against various pathogens, making them valuable in the development of new antibiotics .

Case Studies

作用機序

6. 類似の化合物との比較

類似の化合物

2-アザビシクロ[2.2.1]ヘプタ-5-エン-3-オン: 治療薬の開発に使用される汎用性の高い合成ビルディングブロック。

2-アザビシクロ[2.2.1]ヘプタ-5-エン: 有機合成と材料科学における応用を持つ別の二環式化合物。

独自性

2-(4-ニトロフェニル)スルホニル-2-アザビシクロ[2.2.1]ヘプタ-5-エンは、スルホニル基とニトロフェニル基の両方が存在することで、独特の化学的特性と反応性を示します。この組み合わせは、複雑な分子の合成と、特定の官能基相互作用を必要とする用途において特に価値があります。

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives

Key Findings:

Electronic Effects :

- The 4-nitrophenylsulfonyl group is strongly electron-withdrawing, making the compound more electrophilic compared to Boc- or tosyl-protected analogs. This property is advantageous in reactions requiring charge stabilization, such as nucleophilic substitutions or cycloadditions .

- In contrast, the Boc group (tert-butoxycarbonyl) is electron-donating, enhancing stability and solubility for storage or chromatographic purification .

Reactivity :

- Tosyl derivatives (e.g., 2-(p-toluenesulfonyl)-2-azabicyclo[2.2.1]hept-5-ene) undergo stereospecific ring-opening reactions with lithium alkyls, forming aza-dienes for further functionalization .

- The 4-nitrophenylsulfonyl variant may exhibit similar reactivity but with altered regioselectivity due to its stronger electron-withdrawing nature.

Applications :

- Medicinal Chemistry : Boc-protected derivatives are intermediates in synthesizing epibatidine isomers, which target nicotinic acetylcholine receptors .

- Catalysis : Tosyl and nitro-substituted derivatives serve as chiral templates in asymmetric Diels-Alder reactions, leveraging their rigid bicyclic frameworks .

Physical Properties: The parent compound (unsubstituted NH) has lower molecular weight and higher volatility (bp 137.6°C) compared to sulfonyl derivatives, which exhibit higher melting points and reduced solubility in nonpolar solvents .

生物活性

The compound 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes a sulfonamide functional group and a nitrophenyl moiety. The molecular formula is , with a molecular weight of approximately 280.3 g/mol. Its predicted boiling point is around 457.5 °C, indicating stability at elevated temperatures .

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives similar to 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene . For instance, compounds with analogous structures have demonstrated significant antiviral activity against various viruses, including coxsackievirus B and human parainfluenza virus type 3 (HPIV-3). A notable example is a sulfonamide compound that exhibited three times higher antiviral efficacy against avian paramyxovirus type 1 (APMV-1) compared to ribavirin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Analogous compounds, such as those derived from azabicyclo structures, have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus. For example, an analog of 2-azabicyclo[2.2.1]heptane exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against S. aureus, indicating strong antibacterial activity .

Antiprotozoal Activity

Additionally, related azabicyclo compounds have displayed promising antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei. The most active derivatives demonstrated IC50 values in the submicromolar range, suggesting that modifications to the sulfonamide or tetrazole moieties can enhance biological efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Sulfonamide Group | Essential for antibacterial activity |

| Nitrophenyl Moiety | Enhances antiviral properties |

| Bicyclic Framework | Contributes to overall stability |

The presence of the nitrophenyl group is particularly significant as it has been linked to increased interactions with biological targets, enhancing both antiviral and antimicrobial activities.

Synthesis and Efficacy Testing

A recent study synthesized several sulfonamide derivatives based on the azabicyclo framework and tested their biological activities. Among these, compounds with a similar structure to 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene were evaluated for their effectiveness against various pathogens:

- Antiviral Testing : Compounds were tested against HPIV-3 and showed promising results with EC50 values comparable to established antiviral drugs.

- Antimicrobial Testing : The synthesized analogs were assessed for their MIC values against S. aureus, revealing effective concentrations as low as 0.25 μg/mL.

- Antiprotozoal Testing : The efficacy against P. falciparum was evaluated, with some derivatives achieving IC50 values below 1 μM, indicating potent antimalarial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。